4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Lipophilicity Membrane permeability Lead optimization

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic small molecule (C₁₂H₁₇N₅, MW 231.30 g/mol) composed of a pyrazolo[1,5-a]pyrazine bicyclic core bearing a 2-methyl substituent and a 4-(1,4-diazepan-1-yl) moiety. The compound is supplied as a versatile small-molecule scaffold with a reported purity of ≥97–98% (NLT 98%) by multiple vendors for pharmaceutical R&D and quality control applications.

Molecular Formula C12H17N5
Molecular Weight 231.3 g/mol
CAS No. 1707394-43-1
Cat. No. B1434439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
CAS1707394-43-1
Molecular FormulaC12H17N5
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3CCCNCC3
InChIInChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3
InChIKeyASGNPPOTYNXBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1707394-43-1): Core Scaffold Identity and Commercial Baseline


4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic small molecule (C₁₂H₁₇N₅, MW 231.30 g/mol) composed of a pyrazolo[1,5-a]pyrazine bicyclic core bearing a 2-methyl substituent and a 4-(1,4-diazepan-1-yl) moiety . The compound is supplied as a versatile small-molecule scaffold with a reported purity of ≥97–98% (NLT 98%) by multiple vendors for pharmaceutical R&D and quality control applications . Its predicted physicochemical profile includes a calculated logP (clogP) of 2.68, a topological polar surface area (TPSA) of 66.49 Ų, 2 hydrogen-bond donors, and 5 hydrogen-bond acceptors [1]. This compound belongs to the broader pyrazolo[1,5-a]pyrazine class, which has been extensively claimed in patents as kinase inhibitors targeting ATR, ROS1, casein kinase 1 D/E, JAK, RET, and BTK, establishing the scaffold's relevance in oncology and immunology drug discovery programs [2][3].

Why 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine Cannot Be Casually Interchanged with In-Class Analogs


Within the pyrazolo[1,5-a]pyrazine-4-diazepane series, seemingly minor substituent changes at the 2-position produce substantial shifts in key molecular properties that directly impact solubility, permeability, and hydrogen-bonding capacity—parameters critical for fragment growth and lead optimization. Replacing the 2-methyl group with hydrogen (des-methyl analog, CAS 1565048-62-5) reduces clogP by 1.24 log units (2.68 → 1.44) and eliminates one hydrogen-bond donor [1]. Substituting with cyclopropyl (CAS 1708013-12-0) increases molecular weight by 26 Da (+11%), raises TPSA to 74.80 Ų, and doubles the HBD count from 2 to 4, while paradoxically lowering clogP to 1.95 [2]. The 4-chloro-2-methyl analog (CAS 1314928-61-4) is a synthetic intermediate with a reactive chlorine leaving group (MW 167.60) rather than a basic diazepane, rendering it chemically incompatible with biological screening without further derivatization . These quantifiable differences mean that procurement decisions cannot rely on scaffold-level similarity alone; the specific 2-methyl-4-diazepane substitution pattern dictates the compound's fitness for a given synthetic sequence or screening cascade.

Quantitative Differentiation Evidence: 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine vs. Closest Analogs


clogP Advantage: +1.24 Log Units Higher Lipophilicity vs. Des-Methyl Analog

The 2-methyl substituent on 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine increases predicted lipophilicity by 1.24 clogP units compared to the des-methyl analog 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1565048-62-5). The target compound has a clogP of 2.68, while the des-methyl analog has a clogP of 1.44 [1]. This difference crosses the typical threshold (clogP ~2) where passive membrane permeability becomes more favorable for oral bioavailability. The cyclopropyl analog (CAS 1708013-12-0) shows an intermediate clogP of 1.95, indicating that the methyl group provides a distinct lipophilicity advantage over both the hydrogen and cyclopropyl substituents [2]. The 4-chloro-2-methyl analog, while sharing the 2-methyl feature, lacks the basic diazepane nitrogen atoms that contribute to pH-dependent solubility .

Lipophilicity Membrane permeability Lead optimization

Hydrogen-Bond Donor Count: Two HBD Groups Enable Dual-Directional Interactions vs. Single HBD in Des-Methyl Analog

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine possesses 2 hydrogen-bond donor (HBD) groups (the secondary amine protons on the diazepane ring), compared to only 1 HBD in the des-methyl analog 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine [1]. The cyclopropyl analog has 4 HBD groups, reflecting additional donor capacity from the cyclopropyl-substituted scaffold [2]. The target compound's intermediate HBD count of 2 offers a balanced profile: sufficient hydrogen-bonding capacity for target engagement without excessive polarity that would compromise permeability. The 4-chloro-2-methyl analog has 0 HBD groups, making it incapable of donating hydrogen bonds in biological contexts without further functionalization .

Hydrogen bonding Target engagement Molecular recognition

Molecular Weight Efficiency: Optimal Balance Between Fragment Size and Ligand Efficiency vs. Cyclopropyl Analog

At 231.30 g/mol, 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine occupies a strategic intermediate molecular weight position within its analog series. The des-methyl analog is lighter at 217.28 g/mol (−14 Da, −6.1%), while the cyclopropyl analog is heavier at 257.34 g/mol (+26 Da, +11.3%) [1][2]. The 4-chloro-2-methyl analog is substantially smaller at 167.60 g/mol (−63.7 Da, −27.5%), but its chlorine atom renders it a reactive intermediate rather than a screening-ready scaffold . The target compound's MW falls within the optimal fragment range (200–300 Da) for fragment-based drug discovery, where each heavy atom contributes to binding affinity with minimal entropic penalty. Its TPSA of 66.49 Ų also falls within the favorable range (<140 Ų) for oral bioavailability prediction [1].

Fragment-based drug discovery Ligand efficiency Molecular weight

Vendor Purity Tier: Guaranteed NLT 98% Purity Exceeds the 95–97% Range of Closest Analogs

MolCore supplies 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine with a certified purity of NLT 98% (No Less Than 98%) . In comparison, the des-methyl analog (CAS 1565048-62-5) is listed at 97% purity by Chemenu and Leyan , while the cyclopropyl analog (CAS 1708013-12-0) is offered at 95%+ by Chemenu . The 4-chloro-2-methyl analog is typically listed at 95% minimum purity by AK Scientific . A purity difference of 1–3 percentage points is significant in medicinal chemistry workflows where impurities at the ≥2% level can confound biological assay results, generate false-positive hits, or complicate SAR interpretation.

Chemical purity Analytical quality control Procurement specification

Kinase Inhibitor Scaffold Pedigree: Pyrazolo[1,5-a]pyrazine Core Documented Across Multiple Validated Kinase Targets

While no target-specific IC₅₀ data exist for this exact compound, the pyrazolo[1,5-a]pyrazine scaffold has been extensively validated as a kinase inhibitor core across multiple patent families. The tetrahydropyrazolo[1,5-a]pyrazine (THPP) series produced potent ATR inhibitors with IC₅₀ values as low as 1–2 nM and >60-fold selectivity over PI3Kα in biochemical assays [1]. The same scaffold class has been claimed as ROS1 inhibitors (WO2014147166), casein kinase 1 D/E inhibitors (EP3068785B1), JAK/TYK2 inhibitors (US12129256), RET kinase inhibitors (WO2018136661), and BTK inhibitors (US20240083900) [2][3][4]. The 2-methyl-4-diazepane substitution pattern of the target compound maps onto the core substitution vectors explored in these patents, where the 4-position basic amine (diazepane) is critical for hinge-binding interactions while the 2-position substituent modulates selectivity and physicochemical properties [5].

Kinase inhibition Scaffold validation Patent landscape

Synthetic Handle Orthogonality: Basic Diazepane vs. Electrophilic Chloro Substituent Defines Divergent Chemical Reactivity Paths

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine contains a secondary amine within the diazepane ring, providing a nucleophilic handle for amide coupling, sulfonylation, reductive amination, or urea formation. In contrast, the 4-chloro-2-methyl analog (CAS 1314928-61-4) features an electrophilic chlorine atom at the 4-position, making it suitable for nucleophilic aromatic substitution (SNAr) reactions but incompatible with direct biological screening without prior derivatization . The des-methyl and cyclopropyl analogs also contain the diazepane moiety and share the nucleophilic amine reactivity, but differ in the 2-position substituent that modulates the electronic environment of the pyrazolo[1,5-a]pyrazine core . The 2-methyl group is electron-donating (+I effect), which slightly deactivates the pyrazine ring toward nucleophilic attack compared to the unsubstituted analog, potentially offering greater chemoselectivity in sequential functionalization strategies [1].

Synthetic chemistry Parallel synthesis Building block utility

Optimal Application Scenarios for 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Construction for Medium-to-High-Throughput Screening

The compound's MW of 231.30 Da positions it within the optimal fragment range (200–300 Da), while its clogP of 2.68 ensures adequate membrane permeability for cell-based screening [1]. The pyrazolo[1,5-a]pyrazine core has been validated across ATR, ROS1, CK1, JAK, RET, and BTK kinase targets with nanomolar potency achieved in optimized analogs [2][3]. The basic diazepane moiety provides a synthetic handle for rapid parallel derivatization (amide coupling, sulfonylation), enabling efficient hit expansion from initial fragment hits. The NLT 98% purity level minimizes false positives from contaminant-driven assay interference .

Selective Kinase Probe Development Leveraging 2-Position Substituent SAR

The quantitative differentiation in clogP (+1.24 log units vs. des-methyl analog) and HBD count (2 vs. 1) between this compound and its closest structural analogs [1] provides a defined SAR vector for tuning kinase selectivity. Medicinal chemistry teams can systematically compare this 2-methyl compound with the des-methyl (CAS 1565048-62-5) and cyclopropyl (CAS 1708013-12-0) analogs to map the contribution of the 2-position substituent to target potency and off-target selectivity profiles. This head-to-head analog series enables the construction of meaningful SAR tables for kinase inhibitor optimization programs, particularly for targets where the 2-position interacts with the kinase selectivity pocket.

One-Step Diversification Platform for DNA-Encoded Library (DEL) or Parallel Synthesis Workflows

Unlike the 4-chloro-2-methyl analog (CAS 1314928-61-4) which requires a two-step sequence (SNAr followed by functionalization) to generate screening compounds [1], the target compound's secondary diazepane amine provides a direct conjugation point for carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes in a single synthetic step. This enables high-throughput parallel synthesis for DEL technology or automated library production, where each synthetic step reduction substantially decreases cycle time and cost. The 2-methyl group's modest +I electronic effect provides a differentiated reactivity profile compared to the unsubstituted diazepane analog [2].

Pharmacokinetic Property Optimization Starting Point for Oral Kinase Inhibitor Programs

With a clogP of 2.68, TPSA of 66.49 Ų, and only 2 HBD groups, this compound adheres to all four Lipinski Rule of Five criteria (MW <500, clogP <5, HBD <5, HBA <10) [1]. These predicted ADME properties place it in a favorable starting position for oral bioavailability optimization compared to the cyclopropyl analog (clogP 1.95, 4 HBD) which carries greater polarity burden, or the des-methyl analog (clogP 1.44) which may suffer from poor permeability [2]. The compound's balanced profile makes it suitable as a core scaffold for lead optimization programs targeting orally bioavailable kinase inhibitors, where the 2-methyl and 4-diazepane vectors can be independently elaborated to optimize potency, selectivity, and PK parameters.

Quote Request

Request a Quote for 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.